molecular formula C12H14N4O2S B2473142 N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide CAS No. 1797086-18-0

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2473142
CAS No.: 1797086-18-0
M. Wt: 278.33
InChI Key: AHABVBIUUYYYTI-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of thiazole, piperidine, and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-11(10-1-4-14-18-10)15-9-2-6-16(7-3-9)12-13-5-8-19-12/h1,4-5,8-9H,2-3,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHABVBIUUYYYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=NO2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine moiety, and finally, the formation of the oxazole ring. Common reagents used in these reactions include thionyl chloride, piperidine, and various carboxylic acids. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide. For instance, derivatives containing oxadiazole structures have shown promising results against various cancer cell lines. These compounds exhibited significant percent growth inhibition (PGI) against tumor cells such as SNB-19 and OVCAR-8, with PGIs exceeding 80% . This suggests that modifications to the oxazole structure could enhance the anticancer efficacy of related compounds.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Research indicates that derivatives with similar structural frameworks have been evaluated for their antibacterial and antifungal properties. For example, certain synthesized compounds showed good efficacy against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections caused by these pathogens . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Pharmacological Insights

The pharmacokinetic properties of this compound are crucial for its application in drug development. Key studies focus on its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for predicting the compound's behavior in biological systems and its overall therapeutic potential.

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the efficacy of compounds related to this compound:

StudyCompoundTargetResult
6hSNB-19PGI: 86.61%
6hOVCAR-8PGI: 85.26%
VariousS. aureusEffective against multiple strains
VariousE. coliSignificant antimicrobial activity

These findings underscore the compound's potential as a lead structure for developing novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide is unique due to its specific combination of thiazole, piperidine, and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure combining a thiazole ring with a piperidine moiety and an oxazole carboxamide. This structural combination is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Research has shown that derivatives containing the oxazole and thiazole rings exhibit broad-spectrum antimicrobial activity . For instance:

  • Study Findings : A study highlighted that compounds with a similar oxazole structure exhibited significant antibacterial effects against various strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to inhibit key bacterial enzymes or disrupt cellular processes.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundM. tuberculosis8
Similar Oxazole DerivativeS. aureus16
Thiazole-based CompoundE. coli32

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent . Research indicates that oxazole derivatives can modulate inflammatory pathways:

  • Mechanism : The anti-inflammatory effects are believed to arise from the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
  • Case Study : In vitro studies demonstrated that certain derivatives reduced nitric oxide production in macrophages, indicating an anti-inflammatory effect .

Table 2: Anti-inflammatory Activity Data

CompoundAssay TypeIC50 (µM)Reference
This compoundNO production in macrophages12
Oxazole DerivativeCOX inhibition15

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Research Findings : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, a study reported that oxadiazole derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values comparable to standard chemotherapeutics .

Table 3: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-720
Related Oxadiazole CompoundHCT11625

Q & A

Basic Research Questions

Q. What are the key structural features of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide that influence its pharmacological activity?

  • Answer: The compound features three critical structural motifs:

  • A 1,2-oxazole-5-carboxamide core, which contributes to hydrogen bonding and π-π stacking interactions with target receptors .
  • A piperidin-4-yl linker, providing conformational flexibility and enabling optimal spatial orientation for receptor binding .
  • A 1,3-thiazol-2-yl substituent, which enhances electron-rich interactions and may modulate selectivity for enzymes or receptors .
  • Methodological Note: Use X-ray crystallography (e.g., as in ) or NMR to verify spatial arrangement and intermolecular interactions.

Q. What synthetic strategies are recommended for preparing this compound with high purity?

  • Answer: A multi-step synthesis is typically employed:

Coupling Reactions: Use peptide coupling reagents (e.g., EDC/HOBt) to link the oxazole-carboxylic acid to the piperidine-thiazole intermediate .

Protection/Deprotection: Protect amine groups during synthesis (e.g., Boc protection) to avoid side reactions .

Purification: Employ reverse-phase HPLC or column chromatography to isolate the final product (purity >95%) .

  • Critical Parameters: Control reaction temperature (20–25°C) and pH (neutral to slightly basic) to prevent oxazole ring degradation .

Advanced Research Questions

Q. How can computational methods like molecular docking and 3D-QSAR optimize the binding affinity of derivatives for specific receptors?

  • Answer:

  • Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
  • Molecular Docking: Screen derivatives against target receptors (e.g., 5HT7R) to predict binding poses and affinity scores (e.g., Glide SP/XP scoring) .
  • 3D-QSAR: Corrogate structural variations (e.g., substituent electronegativity) with activity data to design high-affinity analogs .
  • Example Data (Table):
DerivativeDock ScoreΔG Binding (kcal/mol)Predicted pIC50
AX1-9.2-48.38.1
AX2-8.7-45.67.6
(Adapted from , Table IX)

Q. How should researchers address contradictory data in biological activity assays across studies?

  • Answer:

  • Validate Assay Conditions: Ensure consistency in buffer pH, ion concentration, and temperature (e.g., variations in Mg²⁺ levels can alter enzyme inhibition) .
  • Structural Verification: Confirm compound identity via LC-MS and NMR, as impurities or tautomeric forms (e.g., oxazole vs. open-chain isomers) may skew results .
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC50 normalized to control assays) .

Q. What experimental approaches can elucidate the compound’s mechanism of action in enzyme modulation?

  • Answer:

  • Enzyme Inhibition Assays: Measure IC50 values against targets (e.g., acetylcholinesterase for Alzheimer’s applications) using Ellman’s method .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Cellular Uptake Studies: Use fluorescently tagged analogs to track subcellular localization (e.g., confocal microscopy) .

Methodological Considerations

  • Contradiction Management: When computational predictions (e.g., docking scores) conflict with experimental IC50 values, revisit force field parameters or solvent effects in simulations .
  • Synthetic Challenges: The oxazole ring’s susceptibility to hydrolysis under acidic conditions necessitates pH monitoring during reactions .

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